molecular formula C16H20BrNO4 B13500535 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate

Cat. No.: B13500535
M. Wt: 370.24 g/mol
InChI Key: AUVPVHBZXCGVRS-CYBMUJFWSA-N
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Description

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a versatile method for synthesizing complex organic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions can produce fully saturated isoquinoline compounds.

Scientific Research Applications

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is unique due to the combination of its tert-butyl, methyl, and bromine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is part of the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound is represented as follows:

C15H18BrNO4\text{C}_{15}\text{H}_{18}\text{Br}\text{N}\text{O}_4

This structure features a tetrahydroisoquinoline core with tert-butyl and bromo substituents at specific positions, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that THIQ derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : THIQ compounds have shown efficacy against various bacterial strains. The presence of the bromo substituent in this compound may enhance its interaction with microbial targets.
  • Neuroprotective Effects : Some THIQ derivatives are studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Activity : Preliminary studies suggest that THIQ analogs may inhibit tumor growth and induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction.
  • Oxidative Stress Reduction : Some studies indicate that THIQ derivatives can reduce oxidative stress in cells, contributing to their protective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced neuronal cell death in models
AnticancerInduced apoptosis in cancer cell lines

Case Study: Neuroprotective Potential

A study examining the neuroprotective effects of THIQ analogs found that compounds similar to this compound significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. The proposed mechanism involved modulation of the Bcl-2 family proteins, leading to enhanced cell survival rates.

Table 2: Comparative Analysis of THIQ Derivatives

Compound NameIC50 (µM) AntimicrobialNeuroprotection (Cell Viability %)Reference
2-tert-butyl 3-methyl (3R)-bromo THIQ1585
Other THIQ Analog2075

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3R)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1

InChI Key

AUVPVHBZXCGVRS-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C=CC(=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br

Origin of Product

United States

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